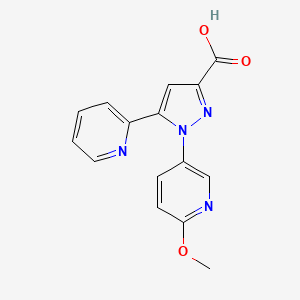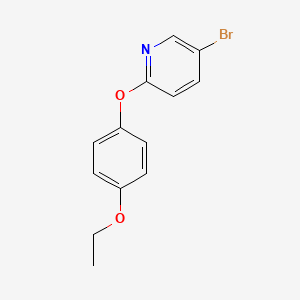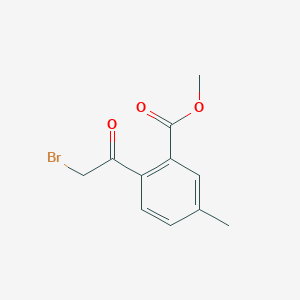
Methyl 2-(2-bromoacetyl)-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-bromoacetyl)-5-methylbenzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromoacetyl group attached to a methylbenzoate core. The presence of the bromoacetyl group makes it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromoacetyl)-5-methylbenzoate typically involves the bromination of methyl 2-acetyl-5-methylbenzoate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(2-bromoacetyl)-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products under specific conditions.
Reduction Reactions: Reduction of the bromoacetyl group can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like primary amines, thiols, and alcohols in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted amides, thioethers, esters, carboxylic acids, and alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-(2-bromoacetyl)-5-methylbenzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-bromoacetyl)-5-methylbenzoate primarily involves its role as an alkylating agent. The bromoacetyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modify the structure and function of the target molecules, which is useful in various biochemical and pharmacological studies .
Comparación Con Compuestos Similares
Methyl 2-bromoacetate: Similar in structure but lacks the methyl group on the benzene ring.
Methyl 2-(2-bromoacetyl)benzoate: Similar but without the methyl group on the benzene ring.
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Contains a hydroxyl group in addition to the bromoacetyl group.
Uniqueness: Methyl 2-(2-bromoacetyl)-5-methylbenzoate is unique due to the presence of both the bromoacetyl and methyl groups, which confer specific reactivity and properties. This makes it a valuable intermediate in the synthesis of complex molecules and in various research applications .
Propiedades
Fórmula molecular |
C11H11BrO3 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
methyl 2-(2-bromoacetyl)-5-methylbenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-3-4-8(10(13)6-12)9(5-7)11(14)15-2/h3-5H,6H2,1-2H3 |
Clave InChI |
FWPJBZVXVJITDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CBr)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


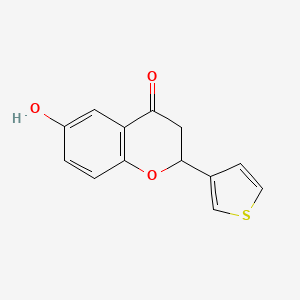
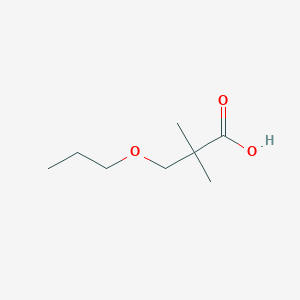
![3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13883264.png)
![tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13883269.png)
![Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13883275.png)
![4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13883280.png)
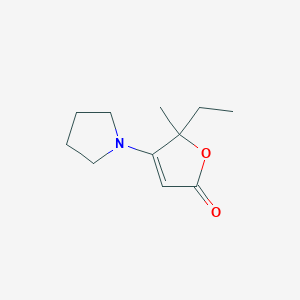
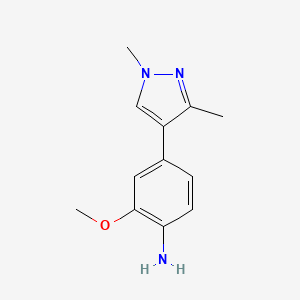
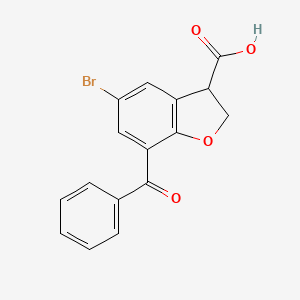
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)
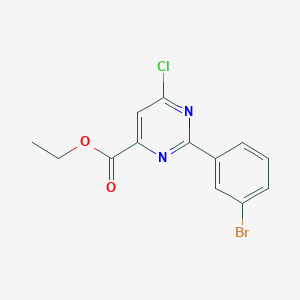
![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
